Ritter Trifluoroiodomethane-TMG Reagent
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ritter Trifluoroiodomethane-TMG Reagent involves the reaction of trifluoroiodomethane with tetramethylguanidine. The reaction is typically carried out under controlled conditions to ensure the formation of the desired adduct. The process involves the use of dry ice for shipping and storage at temperatures between 2-8°C .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent quality control measures to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
Ritter Trifluoroiodomethane-TMG Reagent undergoes various types of chemical reactions, including:
Photocatalytic Reactions: Utilized in the pentafluoroethylation of olefins.
Electrophilic Reactions: Used for the pentafluoroethylation of heteroatoms.
Common Reagents and Conditions
Common reagents used in reactions with this compound include olefins and heteroatoms. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from reactions involving this compound include pentafluoroethylated olefins and heteroatoms .
Scientific Research Applications
Ritter Trifluoroiodomethane-TMG Reagent has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of complex molecules through pentafluoroethylation reactions.
Biology: Employed in the modification of biological molecules for research purposes.
Medicine: Utilized in the development of pharmaceuticals and other medical compounds.
Industry: Applied in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of Ritter Trifluoroiodomethane-TMG Reagent involves the formation of a halogen-bonded adduct with trifluoroiodomethane. This adduct facilitates the pentafluoroethylation of olefins and heteroatoms through photocatalytic and electrophilic reactions . The molecular targets and pathways involved in these reactions are primarily related to the formation of carbon-carbon and carbon-heteroatom bonds .
Comparison with Similar Compounds
Similar Compounds
Trifluoroiodomethane: A precursor to Ritter Trifluoroiodomethane-TMG Reagent.
Pentafluoroiodoethane-TMG Reagent: Another reagent used for similar applications.
Trimethyl(trifluoromethyl)silane: Used in trifluoromethylation reactions.
Uniqueness
This compound is unique due to its convenient, liquified form, which makes it easier to handle and use in various synthetic applications. Its ability to facilitate both photocatalytic and electrophilic pentafluoroethylation reactions sets it apart from other similar compounds .
Properties
Molecular Formula |
C6H13F3IN3 |
---|---|
Molecular Weight |
311.09 g/mol |
IUPAC Name |
1,1,3,3-tetramethylguanidine;trifluoro(iodo)methane |
InChI |
InChI=1S/C5H13N3.CF3I/c1-7(2)5(6)8(3)4;2-1(3,4)5/h6H,1-4H3; |
InChI Key |
KIOFDNCUJQQUCD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=N)N(C)C.C(F)(F)(F)I |
Origin of Product |
United States |
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